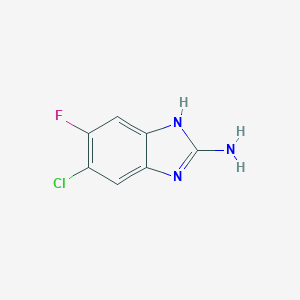

5-chloro-6-fluoro-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-6-fluoro-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C7H5ClFN3 and its molecular weight is 185.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Heterocyclic Compounds

5-Chloro-6-fluoro-1H-benzimidazol-2-amine derivatives have been synthesized for pharmacological screening. These derivatives exhibited moderate antimicrobial and in vitro anti-inflammatory activity, confirmed by various analytical techniques and in silico ADME and pharmacokinetic properties predictions (Binoy et al., 2021).

Antimicrobial Activity of Benzimidazole Derivatives

The antimicrobial properties of benzimidazole derivatives, including this compound, were studied. These derivatives were found to have high antimicrobial activity, particularly against bacteria (Babichev et al., 1989).

Applications as Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines, substituted with this compound, were synthesized for potential use as DNA-specific fluorescent probes. These compounds demonstrated enhanced fluorescence emission intensity, making them promising candidates for DNA detection (Perin et al., 2011).

Solid-Phase Synthesis of Benzimidazolones

A solid-phase synthesis approach was developed for the preparation of benzimidazol-2-one-5 carboxylic acid derivatives using this compound. This method offers a streamlined process for creating a library of benzimidazolones, demonstrating the versatility of this compound in synthetic chemistry (Wei & Phillips, 1998).

Synthesis of Antihypertensive Agents

Benzimidazole derivatives, including this compound, were synthesized and evaluated for their antihypertensive activity. These compounds showed significant potential in reducing blood pressure, indicating their utility in the development of new antihypertensive drugs (Sharma et al., 2010).

Mechanism of Action

Mode of Action

Benzimidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Benzimidazoles are known to affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Benzimidazoles are generally well-absorbed and widely distributed in the body .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-chloro-6-fluorobenzimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .

Properties

IUPAC Name |

5-chloro-6-fluoro-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGHUSEUDLUBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597422 |

Source

|

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-64-7 |

Source

|

| Record name | 6-Chloro-5-fluoro-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.